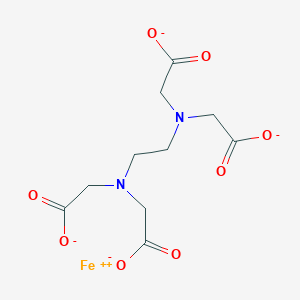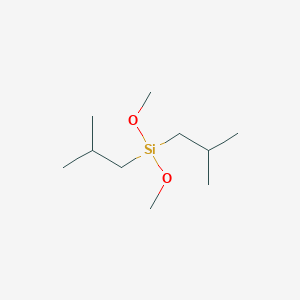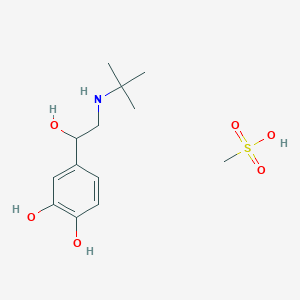
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, also known as OXA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OXA is a fluorescent compound that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine involves the formation of a complex with the biomolecule of interest through electrostatic and hydrophobic interactions. This complex results in a change in the fluorescence properties of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, allowing for detection and imaging of the biomolecule.
Efectos Bioquímicos Y Fisiológicos
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been shown to have minimal toxicity and does not interfere with the function of the biomolecule of interest. This makes it a safe and reliable tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine is its high sensitivity and selectivity for detecting and imaging biomolecules. However, one limitation of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine is its relatively low quantum yield, which can result in low signal-to-noise ratios in some experiments.
Direcciones Futuras
There are several future directions for the use of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine in scientific research. One potential application is in the development of new diagnostic tools for detecting diseases such as cancer or Alzheimer's disease. N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine could also be used in the development of new drugs that target specific biomolecules. Additionally, further research could be conducted to improve the fluorescence properties of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, potentially increasing its sensitivity and selectivity for biomolecules.
Métodos De Síntesis
The synthesis of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been widely used in scientific research as a fluorescent probe for detecting and imaging various biomolecules such as proteins, nucleic acids, and lipids. N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been shown to have high sensitivity and selectivity for these biomolecules, making it a valuable tool in the field of biochemistry and cell biology.
Propiedades
Número CAS |
18991-15-6 |
|---|---|
Nombre del producto |
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine |
Fórmula molecular |
C14H20N4O |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H20N4O/c1-3-18(4-2)11-10-15-14-16-13(17-19-14)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,16,17) |
Clave InChI |
HFXOMPIWXDVHSZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=NC(=NO1)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)CCNC1=NC(=NO1)C2=CC=CC=C2 |
Otros números CAS |
18991-15-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)




![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)




![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)


